4-[4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-propan-2-ylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-propan-2-ylpyrimidin-2-amine is a complex organic compound that features a fluorophenyl group, an imidazole ring, and a pyrimidine moiety
Preparation Methods
The synthesis of 4-[4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-propan-2-ylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the imidazole and pyrimidine intermediates. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by reacting 4-fluoroaniline with glyoxal and ammonium acetate under acidic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2-chloro-4,6-diaminopyrimidine with isopropylamine.
Chemical Reactions Analysis
4-[4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-propan-2-ylpyrimidin-2-amine undergoes various chemical reactions, including:
Scientific Research Applications
4-[4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-propan-2-ylpyrimidin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-propan-2-ylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
4-[4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-propan-2-ylpyrimidin-2-amine can be compared with other similar compounds, such as:
4-(4-Fluorophenyl)-1H-imidazole: This compound shares the imidazole and fluorophenyl groups but lacks the pyrimidine moiety.
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine: This compound contains a similar imidazole ring fused with a pyridine ring instead of a pyrimidine ring.
4-[4-(4-Fluorophenyl)-2-[4-[®-methylsulfinyl]phenyl]-1H-imidazol-5-yl]pyridine: This compound has a similar structure but includes a methylsulfinyl group and a pyridine ring.
These comparisons highlight the unique structural features of this compound, particularly the presence of the pyrimidine moiety, which may contribute to its distinct biological and chemical properties.
Properties
Molecular Formula |
C16H16FN5 |
---|---|
Molecular Weight |
297.33 g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C16H16FN5/c1-10(2)21-16-18-8-7-13(22-16)15-14(19-9-20-15)11-3-5-12(17)6-4-11/h3-10H,1-2H3,(H,19,20)(H,18,21,22) |
InChI Key |
JSIGTLFSEYWFHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC=CC(=N1)C2=C(N=CN2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.